Molecular Weight and Polar Surface Area Differentiation for CNS vs. Peripheral Drug Design
4-(2-Cyanopropanoyl)benzonitrile (MW 184.19 g/mol) is significantly lighter than its closest methyl-substituted analog, 4-(2-cyanopropanoyl)-2-methylbenzonitrile (MW 198.22 g/mol), a difference of 14.03 g/mol . In medicinal chemistry, a molecular weight below 200 g/mol is a key threshold for CNS drug-likeness, as heavier compounds face increased attrition in crossing the blood-brain barrier. The 4-(2-cyanopropanoyl)benzonitrile core falls well within the CNS-favorable range, whereas the 2-methyl analog approaches the 200 g/mol boundary, potentially limiting its utility in CNS-targeted programs. Additionally, the topological polar surface area (tPSA) of 4-(2-cyanopropanoyl)benzonitrile is calculated to be approximately 57 Ų, compared to the same value for 4-(2-cyanopropanoyl)-2-methylbenzonitrile, but the added methyl group introduces increased conformational flexibility and a higher logP, which can reduce ligand efficiency in target binding.
| Evidence Dimension | Molecular weight and polar surface area |
|---|---|
| Target Compound Data | MW: 184.19 g/mol; tPSA: ~57 Ų |
| Comparator Or Baseline | 4-(2-cyanopropanoyl)-2-methylbenzonitrile: MW 198.22 g/mol; tPSA ~57 Ų |
| Quantified Difference | MW difference: -14.03 g/mol (7.1% lighter); tPSA identical |
| Conditions | Calculated using standard cheminformatics methods (PubChem, ChemAxon) for ground-state structures |
Why This Matters
For procurement in CNS drug discovery, the lighter molecular weight and maintained polarity of 4-(2-cyanopropanoyl)benzonitrile make it a superior starting point for lead optimization, as it offers greater headroom for structural elaboration before hitting pharmacokinetic liability thresholds.
